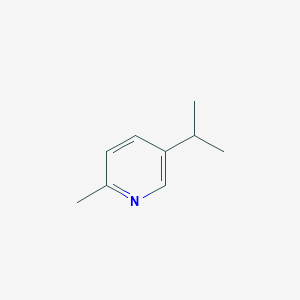

Pyridine, 2-methyl-5-(1-methylethyl)

Description

Significance of Alkylpyridines in Synthetic Chemistry and Materials Science

Alkylpyridines are fundamental building blocks in organic synthesis and have found extensive use in the development of pharmaceuticals, agrochemicals, and specialty materials. Their utility stems from the reactivity of the pyridine (B92270) ring and the functional handles provided by the alkyl substituents.

In synthetic chemistry , alkylpyridines serve as versatile intermediates. The pyridine nitrogen atom imparts basicity and can be quaternized to form pyridinium (B92312) salts, which alters the reactivity of the ring system wikipedia.org. The alkyl groups can undergo various transformations, including oxidation and halogenation, to introduce further functionality. For instance, the oxidation of alkyl groups on the pyridine ring is a key step in the synthesis of pyridinedicarboxylic acids, which are precursors to various pharmaceuticals and polymers.

In materials science , alkylpyridines and their derivatives are incorporated into polymers to enhance their thermal stability, flame retardancy, and mechanical properties. They can act as monomers or be grafted onto polymer backbones. The pyridine moiety can also coordinate with metal ions, leading to the formation of metal-organic frameworks (MOFs) and coordination polymers with applications in catalysis, gas storage, and sensing. Furthermore, some alkylpyridines are investigated for their potential as corrosion inhibitors, forming a protective layer on metal surfaces.

Historical Context of Pyridine, 2-methyl-5-(1-methylethyl) Research

The history of Pyridine, 2-methyl-5-(1-methylethyl) is intrinsically linked to the broader history of pyridine synthesis. One of the most significant early methods for synthesizing pyridines is the Chichibabin pyridine synthesis , first reported by Aleksei Chichibabin in 1924 wikipedia.org. This method involves the condensation reaction of aldehydes and ketones with ammonia (B1221849) at elevated temperatures, often over a catalyst such as alumina (B75360) or silica wikipedia.orgwikiwand.com.

The Chichibabin synthesis provided a practical route to various alkyl-substituted pyridines. For example, the reaction of acetaldehyde (B116499) and ammonia yields a mixture of 2-methylpyridine (B31789) (2-picoline) and 4-methylpyridine (B42270) (4-picoline) wikipedia.orgwikiwand.com. A variation of this reaction, using paraldehyde (B1678423) (a trimer of acetaldehyde) and ammonia, is a commercial method for producing 5-ethyl-2-methylpyridine, a close structural analog of the subject of this article wikipedia.orgwikiwand.comwikipedia.org. It is highly probable that the synthesis of 2-methyl-5-isopropylpyridine could be achieved through a similar condensation of isobutyraldehyde (B47883) or its equivalent with acetaldehyde and ammonia.

Early research into alkylpyridines was largely driven by the need for precursors to other valuable compounds. For instance, 5-ethyl-2-methylpyridine is a key intermediate in the production of nicotinic acid (Vitamin B3) wikipedia.org. The development of efficient and selective synthesis methods for asymmetrically substituted alkylpyridines has been a continuous area of research.

Scope and Research Objectives

Given the limited specific literature on Pyridine, 2-methyl-5-(1-methylethyl), the primary research objectives for this compound can be extrapolated from the study of its analogs and the broader class of alkylpyridines. Key areas of investigation would include:

Development of Efficient Synthesis Routes: A primary objective is to establish a high-yield, selective, and economically viable synthesis for 2-methyl-5-isopropylpyridine. This would likely involve optimizing the conditions of the Chichibabin synthesis or exploring alternative synthetic strategies.

Characterization of Physicochemical Properties: A thorough understanding of its physical and chemical properties, such as boiling point, density, and spectral data, is essential for any potential application.

Exploration of Reactivity: Investigating the reactivity of the methyl and isopropyl groups, as well as the pyridine ring itself, will uncover its potential as a synthetic intermediate. This includes studying oxidation, halogenation, and metal-coordination reactions.

Evaluation of Potential Applications: Based on the properties of related alkylpyridines, research would aim to evaluate 2-methyl-5-isopropylpyridine in areas such as:

Agrochemicals: As a potential precursor for new herbicides or pesticides.

Pharmaceuticals: As a building block for novel drug candidates.

Materials Science: As a monomer or additive for specialty polymers, or as a corrosion inhibitor.

The following table summarizes some of the known and predicted physicochemical properties of Pyridine, 2-methyl-5-(1-methylethyl) and its close analog, 5-ethyl-2-methylpyridine.

| Property | Pyridine, 2-methyl-5-(1-methylethyl) | 5-ethyl-2-methylpyridine |

| Molecular Formula | C9H13N nist.gov | C8H11N nist.gov |

| Molecular Weight | 135.2062 g/mol nist.gov | 121.18 g/mol wikipedia.org |

| Boiling Point | Not available | 178 °C wikipedia.org |

| Density | Not available | 0.9208 g/cm³ wikipedia.org |

| Appearance | Not available | Colorless liquid wikipedia.org |

Structure

3D Structure

Properties

IUPAC Name |

2-methyl-5-propan-2-ylpyridine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13N/c1-7(2)9-5-4-8(3)10-6-9/h4-7H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WXASMDVSGYHPAH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC=C(C=C1)C(C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30336162 | |

| Record name | Pyridine, 2-methyl-5-(1-methylethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.21 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20194-71-2 | |

| Record name | Pyridine, 2-methyl-5-(1-methylethyl) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30336162 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Advanced Synthetic Methodologies for Pyridine, 2 Methyl 5 1 Methylethyl and Its Derivatives

Traditional Synthetic Approaches to Pyridine (B92270), 2-methyl-5-(1-methylethyl)

Traditional methods for constructing the pyridine ring often rely on the condensation of carbonyl compounds with an ammonia (B1221849) source. These approaches, while foundational, are characterized by challenges in controlling regioselectivity and minimizing byproduct formation.

Condensation Reactions in Pyridine, 2-methyl-5-(1-methylethyl) Synthesis

Condensation reactions are the most established routes for assembling the pyridine nucleus from acyclic precursors. These methods involve the formation of carbon-carbon and carbon-nitrogen bonds in a single pot, often under thermal conditions.

The condensation of aldehydes and ketones with ammonia is a direct and historically significant method for synthesizing alkyl-substituted pyridines. While direct synthesis of the 5-isopropyl derivative is not widely documented, the synthesis of the closely related analogue, 2-methyl-5-ethylpyridine (MEP), from acetaldehyde (B116499) or its trimer, paraldehyde (B1678423), is well-established and serves as a crucial model. wikipedia.orgorgsyn.orgresearchgate.net

This reaction is typically performed in the liquid phase at high temperatures (180-270°C) and pressures in the presence of a catalyst. orgsyn.orggoogle.com Ammonium (B1175870) acetate (B1210297) is a commonly used catalyst, facilitating the complex series of aldol (B89426) condensations, Michael additions, and cyclization/dehydrogenation steps that lead to the aromatic pyridine ring. orgsyn.org

A newer variation on this approach utilizes acetaldehyde ammonia trimer (AAT), a cyclic precursor that can be readily formed and isolated. researchgate.netrsc.org The transformation of AAT into MEP is also promoted by ammonium salts, with ammonium acetate being identified as a particularly suitable promoter. researchgate.netrsc.org This route offers an alternative starting material to the direct use of volatile acetaldehyde. researchgate.net The synthesis of the target compound, 2-methyl-5-(1-methylethyl)pyridine, can be logically extrapolated to involve a mixed condensation of acetaldehyde and a three-carbon carbonyl unit, such as acetone (B3395972) or isobutyraldehyde (B47883), with ammonia.

| Carbonyl Source | Ammonia Source | Catalyst/Promoter | Temperature (°C) | Yield (%) | Reference |

|---|---|---|---|---|---|

| Paraldehyde | 28% Aqueous NH4OH | Ammonium Acetate | 230 | 50-53 | orgsyn.org |

| Acetaldehyde | Aqueous Ammonium Salt | Ammonium Acetate, Ammonium Phosphate, etc. | 180-270 | High Yield | google.com |

| Acetaldehyde Ammonia Trimer (AAT) | (Implicit in AAT) | Ammonium Acetate | 190-210 | 57-58 | researchgate.net |

The Chichibabin pyridine synthesis, first reported by Aleksei Chichibabin in 1924, is a broad and versatile method for creating pyridine rings. wikipedia.org It encompasses the condensation of a variety of carbonyl compounds—including aldehydes, ketones, and α,β-unsaturated carbonyls—with ammonia. wikipedia.orgwikipedia-on-ipfs.org The synthesis of 2-methyl-5-ethylpyridine from paraldehyde and ammonia is a classic example of this reaction class. wikipedia.org

A significant challenge and area of modification in the Chichibabin synthesis is directing the reaction to yield a specific, polysubstituted product rather than a mixture of simpler pyridines. For instance, the gas-phase reaction of acetaldehyde and ammonia over oxide catalysts (e.g., alumina (B75360) or silica) at 350–500 °C tends to produce a mixture of 2-methylpyridine (B31789) (α-picoline) and 4-methylpyridine (B42270) (γ-picoline). wikipedia.orgresearchgate.net To achieve the synthesis of more complex structures like 2-methyl-5-(1-methylethyl)pyridine, modifications are essential. Key strategies include:

Mixed Carbonyl Feed: Utilizing a combination of different aldehydes and/or ketones to build the desired substitution pattern. For the target compound, this would involve a mixture containing acetaldehyde and a source for the isopropyl group.

Liquid-Phase Reaction: Conducting the reaction in the liquid phase, often under pressure, which can favor different reaction pathways and lead to higher-order alkylpyridines compared to the gas-phase process. researchgate.net

Catalyst Selection: Employing specific catalysts, such as various ammonium salts, to control the condensation and cyclization steps. google.com

The reaction mechanism is complex, involving a series of well-known organic transformations such as imine formation, aldol condensation, and Michael addition, culminating in cyclization and aromatization. wikipedia.org The low yields and formation of numerous byproducts have historically been limitations of this method, requiring significant optimization for practical applications. wikipedia-on-ipfs.org

Other Established Pathways to Pyridine, 2-methyl-5-(1-methylethyl) Structural Motifs

Beyond the direct condensation of acyclic precursors, other established pathways involve the modification of pre-existing pyridine rings. These functional group interconversion (FGI) strategies can provide alternative access to the desired substitution pattern.

One conceptual approach involves the dehydrogenation of a saturated precursor. For example, 2-methyl-5-ethylpyridine can be dehydrogenated to form 2-methyl-5-vinylpyridine (B86018). While this demonstrates the feasibility of modifying the alkyl substituent, the reverse reaction—the selective hydrogenation of a vinyl or isopropenyl group to an isopropyl group on a pyridine ring—would be required.

Another strategy involves introducing a functional group that can be later converted to the alkyl substituent. For instance, a nitration reaction could yield a nitropyridine derivative. This nitro group could then be transformed via multi-step sequences, potentially involving reduction to an amine, diazotization, and subsequent reactions to install the carbon skeleton of the isopropyl group. These multi-step FGI approaches are generally less efficient than direct ring synthesis but can be valuable for accessing specific isomers that are difficult to obtain otherwise.

Contemporary and Innovative Synthetic Strategies

Modern synthetic chemistry has increasingly focused on developing more efficient, selective, and sustainable methods. Flow chemistry, in particular, has emerged as a powerful tool for the synthesis of heterocyclic compounds, including pyridine derivatives.

Flow Chemistry Protocols for 2-Methylpyridines and Analogues

Continuous flow chemistry offers significant advantages over traditional batch processing, including enhanced safety, shorter reaction times, superior heat and mass transfer, and reduced waste. nih.gov A notable application in pyridine chemistry is the regioselective α-methylation of pyridines to produce 2-methylpyridines. nih.gov

This innovative protocol utilizes a simplified bench-top continuous flow setup where a solution of a substituted pyridine is passed through a heated column packed with a heterogeneous catalyst. nih.gov Key features of this process include:

Catalyst: Raney® nickel is employed as a robust and effective heterogeneous catalyst.

Methyl Source: A low-boiling-point primary alcohol, such as 1-propanol, serves as both the solvent and the source of the methyl group.

Conditions: The reaction is conducted at elevated temperatures (>180 °C), which is achievable without high pressures due to the nature of the flow reactor. nih.gov

The reaction proceeds with a high degree of selectivity for the C2 position (α-methylation). The proposed mechanism involves either heterogeneous catalysis leading to a reactive methylating species or the formation of an N-alkyl pyridinium (B92312) ion followed by a high-temperature Ladenberg rearrangement. nih.gov This method provides the desired 2-methylated pyridine products in very good yields, often pure enough for subsequent use without further purification. nih.gov While this technique focuses on adding a methyl group to an existing pyridine, it represents a significant advancement in the synthesis of 2-methylpyridine analogues and highlights the potential of flow chemistry for constructing complex heterocycles.

| Starting Material (Substituted Pyridine) | Product (2-Methyl-Substituted Pyridine) | Conversion (%) |

|---|---|---|

| Pyridine | 2-Methylpyridine | ~100 |

| 4-Phenylpyridine | 2-Methyl-4-phenylpyridine | ~100 |

| 4-(Dimethylamino)pyridine | 2-Methyl-4-(dimethylamino)pyridine | ~100 |

| 4-(Trifluoromethyl)pyridine | 2-Methyl-4-(trifluoromethyl)pyridine | ~100 |

| 3-Phenylpyridine | 2-Methyl-3-phenylpyridine | ~100 |

Green Chemistry Approaches to Pyridine, 2-methyl-5-(1-methylethyl) Synthesis

Green chemistry principles focus on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. The synthesis of pyridine derivatives has been a key area for the application of these principles, with a focus on using environmentally benign solvents and sustainable catalysts. rsc.org

The use of water as a reaction solvent is a cornerstone of green chemistry. Several methods have been developed for the synthesis of polysubstituted pyridines in aqueous media. rsc.orgresearchgate.net For example, an advanced version of the Guareschi–Thorpe reaction allows for the three-component condensation of alkyl cyanoacetate (B8463686) or cyanoacetamide with 1,3-dicarbonyls and ammonium carbonate in water to produce hydroxy-cyanopyridines in high yields. rsc.org This approach is inexpensive, user-friendly, and eco-friendly, with the added benefit that the products often precipitate directly from the reaction medium, simplifying the work-up process. rsc.org

Another aqueous method involves a four-component reaction of aldehydes, β-keto esters (or 1,3-diketones), anilines, and malononitrile, using SnCl₂·2H₂O as a convenient precatalyst to afford a range of polysubstituted pyridines. nih.govresearchgate.net Multicomponent reactions in aqueous media, sometimes without any catalyst, have also been used to synthesize complex fused pyridine systems, highlighting the versatility and environmental benefits of water as a solvent. tandfonline.com

The development of sustainable catalyst systems is crucial for green chemical production. An efficient and environmentally friendly method for synthesizing imidazo[1,2-a]pyridine (B132010) derivatives utilizes a Cu(II)–ascorbate catalyzed domino A³-coupling reaction in an aqueous micellar medium. acs.orgnih.gov This system employs sodium dodecyl sulfate (B86663) (SDS) as a surfactant to create micelles in water, which facilitate the reaction. nih.gov

The active catalyst is a dynamic combination of Cu(II) and Cu(I), generated in situ from the reaction of CuSO₄ with sodium ascorbate. acs.orgnih.gov This catalytic system effectively promotes the cycloisomerization of alkynes with the condensation products of 2-aminopyridines and aldehydes. nih.gov This methodology is notable for its use of an inexpensive and low-toxicity copper catalyst in water, aligning with the principles of sustainable chemistry. acs.orgnih.gov

Table 2: Conditions for Cu(II)-Ascorbate Catalyzed Synthesis of Imidazo[1,2-a]pyridines in Aqueous Media

| Component | Molar Equivalent / Mol % | Role |

| 2-Aminopyridine Derivative | 1 mmol | Reactant |

| Aldehyde | 1 mmol | Reactant |

| Alkyne Derivative | 1.2 mmol | Reactant |

| CuSO₄·5H₂O | 10 mol % | Catalyst Precursor |

| Sodium Ascorbate | 20 mol % | Reducing Agent |

| Sodium Dodecyl Sulfate (SDS) | 10 mol % | Surfactant |

| Water | 2 mL | Solvent |

Data sourced from a study on green synthesis of pyridine derivatives. acs.org

Derivatization Strategies for Pyridine, 2-methyl-5-(1-methylethyl)

Derivatization of the core pyridine structure is essential for creating analogues with diverse properties for applications in medicine and materials science. researcher.life The functionalization of the pyridine ring, however, presents challenges due to its electron-deficient nature and the coordinating power of the nitrogen atom, which can deactivate catalysts. researchgate.netrsc.org

Direct C-H functionalization has become a powerful tool for modifying the pyridine ring, as it avoids the need for pre-functionalized starting materials and improves atom economy. rsc.org

C2-Functionalization: The C2 position (α to the nitrogen) is often the most accessible for functionalization. This is due to the increased acidity of the C2-H bond and the ability of the nitrogen atom to direct reactions to its adjacent position. nih.gov A variety of transition metal-catalyzed reactions (using Pd, Cu, Ni, Rh, Ru) can readily functionalize the C2 position. nih.gov

C3 and C4-Functionalization: Functionalizing the more distal C3 and C4 positions is significantly more challenging. nih.gov Classical electrophilic aromatic substitutions often require harsh conditions and suffer from low regioselectivity. researchgate.net However, recent progress has been made in the regioselective C-H functionalization of these positions. nih.gov For instance, 3,4-pyridyne intermediates, generated from 3-chloropyridines, offer a route for the regioselective difunctionalization of the ring. rsc.org This method allows for the introduction of aryl or alkyl groups at the C4 position, followed by quenching with an electrophile at the C3 position. rsc.org

Strategies to achieve functionalization often involve the use of directing groups or the temporary modification of the nitrogen atom (e.g., N-oxide formation) to alter the ring's reactivity and direct substituents to specific positions. beilstein-journals.org The development of new transition metal catalysts continues to expand the scope of possible transformations for creating complex, functionalized pyridine derivatives. numberanalytics.com

Modifications at the Isopropyl Moiety

The isopropyl group at the 5-position of the pyridine ring in 2-methyl-5-(1-methylethyl)pyridine serves as a functional handle for the synthesis of various derivatives. Strategic modifications at this site can lead to compounds with altered chemical properties and potential applications. Key transformations include dehydrogenation and oxidation.

Dehydrogenation to Form 2-methyl-5-isopropenylpyridine

A significant modification of the isopropyl moiety is its conversion to an isopropenyl group through catalytic dehydrogenation. This process is analogous to the industrial production of 2-methyl-5-vinylpyridine from 2-methyl-5-ethylpyridine. The reaction involves passing the vapor of 2-methyl-5-(1-methylethyl)pyridine over a dehydrogenation catalyst at elevated temperatures.

The process typically utilizes a fixed-bed reactor packed with a solid catalyst. A range of catalysts are effective for this transformation, often comprising metal oxides on a stable support.

| Catalyst Type | Support Material | Typical Temperature Range (°C) | Notes |

| Metal Oxides | Silica, Alumina | 500 - 700 | Oxides of metals from Groups IV, V, and VI of the periodic system are effective. |

| Ceric Oxide | Silica granules | ~700 | Coated and calcined granules are used in the reaction tube. |

| Tungstic Oxide | Silica granules | ~700 | Prepared similarly to the ceric oxide catalyst. |

The reaction can be carried out in the presence of an inert gas, such as nitrogen or carbon dioxide, to control the partial pressure of the reactant and minimize side reactions. The resulting product, 2-methyl-5-isopropenylpyridine, is a valuable monomer for the synthesis of specialty polymers and copolymers.

Oxidation of the Isopropyl Group

The tertiary carbon of the isopropyl group is susceptible to oxidation, which can be controlled to yield different products. The relative ease of oxidation for alkyl groups attached to a pyridine nucleus generally follows the order: tertiary > secondary > primary. This selectivity allows for targeted reactions at the isopropyl group over the methyl group at the 2-position.

Vapor-phase oxidation over modified vanadium oxide catalysts can be employed. The product distribution is highly dependent on the reaction conditions, including temperature, contact time, and the presence of co-reagents like water vapor. Potential oxidation products include:

2-methyl-5-acetylpyridine: Formed through oxidative cleavage of the C-C bond of the isopropyl group.

2-methyl-5-(1-hydroxy-1-methylethyl)pyridine: Resulting from selective oxidation of the tertiary C-H bond.

Further oxidation can lead to the formation of carboxylic acids, such as isocinchomeronic acid, or even ring-opening and degradation to CO₂ under harsh conditions. The interaction between the basic pyridine nitrogen and acidic sites on the catalyst surface can increase the reactivity of the substituents, influencing the reaction pathways.

Mechanistic Investigations of Pyridine, 2-methyl-5-(1-methylethyl) Formation

The industrial synthesis of alkylpyridines, including 2-methyl-5-(1-methylethyl)pyridine, typically involves the gas-phase condensation of aldehydes and/or ketones with ammonia over a solid acid catalyst, such as alumina or silica-alumina, at high temperatures (350–500 °C). The formation of the specific isomer 2-methyl-5-(1-methylethyl)pyridine relies on the selection of appropriate carbonyl precursors, namely acetaldehyde and isobutyraldehyde.

Proposed Reaction Mechanisms in Alkylpyridine Synthesis

The formation of the pyridine ring from aldehydes and ammonia is a complex process involving multiple reaction steps. The most relevant classical mechanism is the Chichibabin Pyridine Synthesis. wikipedia.org

Chichibabin Pyridine Synthesis: This method involves the condensation reaction of aldehydes, ketones, or their combination with ammonia or an ammonia derivative. wikipedia.org The mechanism encompasses a series of well-established organic reactions, including imine formation, aldol-type condensations, and Michael additions, culminating in cyclization and aromatization. wikipedia.orgyoutube.com

A plausible pathway for the formation of 2-methyl-5-(1-methylethyl)pyridine from acetaldehyde, isobutyraldehyde, and ammonia is outlined below:

Imine Formation: Both acetaldehyde and isobutyraldehyde react with ammonia to form the corresponding imines.

Aldol Condensation/Addition: The enamine/enolate form of the acetaldehyde-derived species acts as a nucleophile, attacking the isobutyraldehyde-derived imine (or vice-versa). This is a key step in building the carbon skeleton.

Michael Addition: An enamine intermediate undergoes a conjugate addition to an α,β-unsaturated carbonyl or imine species formed in situ. For instance, the self-condensation of acetaldehyde can form crotonaldehyde (B89634), which then reacts with other intermediates.

Cyclization: The open-chain intermediate containing the requisite number of carbon and nitrogen atoms undergoes an intramolecular condensation to form a dihydropyridine (B1217469) ring.

Dehydrogenation (Aromatization): The dihydropyridine intermediate is subsequently oxidized to the stable aromatic pyridine ring. youtube.com The catalyst often facilitates this final dehydrogenation step.

Role of Intermediates and Transition States

Enamines and Imines: These are crucial nucleophiles and electrophiles, respectively. The reaction of an aldehyde or ketone with ammonia generates an enamine, which is a key intermediate that can participate in subsequent C-C bond-forming reactions. researchgate.net

α,β-Unsaturated Carbonyls/Imines: Formed via aldol condensation of the starting aldehydes (e.g., crotonaldehyde from acetaldehyde), these act as electrophiles in Michael addition reactions. The reaction between an enamine and this species is often the rate-determining step. researchgate.net

1,5-Dicarbonyl Compounds (or analogues): The assembly of the carbon backbone leads to an open-chain 1,5-dicarbonyl equivalent, which is the direct precursor to cyclization.

Dihydropyridines: The intramolecular cyclization of the 1,5-dicarbonyl intermediate with ammonia yields a dihydropyridine ring. This non-aromatic intermediate is thermodynamically driven to aromatize. wikipedia.orgorganic-chemistry.org

Transition States: The stereochemistry and substitution pattern of the final pyridine product are determined by the transition states of the C-C bond-forming and cyclization steps. The steric bulk of the isopropyl group, originating from isobutyraldehyde, significantly influences the regioselectivity of the condensation reactions, favoring the formation of the 5-substituted isomer.

Kinetic Modelling of Relevant Reaction Pathways

While specific kinetic models for the synthesis of 2-methyl-5-(1-methylethyl)pyridine are not extensively published, valuable insights can be drawn from studies on the closely related compound, 2-methyl-5-ethylpyridine (MEP). rsc.org Kinetic modeling is essential for process optimization, maximizing yield, and minimizing byproduct formation.

A kinetic model for the synthesis of MEP from acetaldehyde and ammonia (often using precursors like acetaldehyde ammonia trimer) has been developed, which can serve as a template. rsc.org Such a model typically involves a network of elementary or pseudo-elementary reaction steps.

Key Components of a Kinetic Model:

Reaction Network: The model includes the main reactions leading to the desired product as well as significant side reactions. For 2-methyl-5-(1-methylethyl)pyridine, this would include the pathways described in the Chichibabin mechanism.

Rate Equations: Each reaction in the network is described by a rate equation, which is a function of reactant concentrations and temperature. The Arrhenius equation is used to model the temperature dependence of the rate constants.

Parameter Estimation: Experimental data, often obtained from operando spectroscopy (e.g., Raman) under various conditions (temperature, pressure, reactant concentrations), are used to estimate the kinetic parameters (pre-exponential factors and activation energies) for each reaction. rsc.org

A representative, simplified reaction network for modeling purposes is shown below:

| Reaction | Description | Reactants | Products |

| R1 | Aldehyde-Ammonia Condensation | Acetaldehyde, Isobutyraldehyde, NH₃ | Open-chain intermediates |

| R2 | Cyclization/Dehydration | Open-chain intermediates | Dihydropyridine derivative |

| R3 | Dehydrogenation | Dihydropyridine derivative | Pyridine, 2-methyl-5-(1-methylethyl) |

| R4 | Byproduct Formation | Reactants/Intermediates | Other Pyridine Isomers, Oligomers |

The kinetic model for the analogous MEP synthesis revealed that temperature and the concentration of reactants and promoters (if any) are the most decisive parameters influencing the reaction course. rsc.org A similar approach for 2-methyl-5-(1-methylethyl)pyridine would allow for the optimization of reaction conditions to favor its formation over other isomers and byproducts. The introduction of the bulkier isobutyraldehyde in place of acetaldehyde (for the ethyl group) would be expected to alter the rate constants for several steps due to steric effects, making a dedicated kinetic study necessary for precise process control.

Advanced Characterization and Spectroscopic Analysis in Pyridine, 2 Methyl 5 1 Methylethyl Research

High-Resolution Spectroscopic Techniques for Structural Elucidation (e.g., NMR, MS)

High-resolution spectroscopic methods like Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are powerful tools for the definitive structural confirmation of Pyridine (B92270), 2-methyl-5-(1-methylethyl).

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals corresponding to the different proton environments in the molecule. The three protons on the pyridine ring would appear as distinct multiplets in the aromatic region. The methine proton of the isopropyl group would be a septet, coupled to the six equivalent protons of the two isopropyl methyl groups, which would appear as a doublet. The methyl group attached directly to the pyridine ring would present as a singlet.

¹³C NMR: The carbon NMR spectrum provides insight into the number and type of carbon atoms. shout.education The spectrum for 2-methyl-5-(1-methylethyl)pyridine would be expected to show nine distinct carbon signals, corresponding to the five carbons of the substituted pyridine ring and the four carbons of the alkyl side chains. The chemical shifts are influenced by the electronegativity of the nitrogen atom and the substitution pattern on the ring. researchgate.net

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for Pyridine, 2-methyl-5-(1-methylethyl) Predicted values are based on analysis of similar pyridine and alkyl-substituted aromatic structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C2-CH₃ | ~2.5 (singlet) | ~24 |

| C3-H | ~7.4 (doublet) | ~136 |

| C4-H | ~7.0 (doublet) | ~123 |

| C5-CH(CH₃)₂ (methine) | ~3.0 (septet) | ~34 |

| C5-CH(CH₃)₂ (methyls) | ~1.2 (doublet) | ~24 |

| C6-H | ~8.3 (singlet) | ~149 |

| C2 (Pyridine Ring) | - | ~157 |

| C3 (Pyridine Ring) | - | ~136 |

| C4 (Pyridine Ring) | - | ~123 |

| C5 (Pyridine Ring) | - | ~137 |

| C6 (Pyridine Ring) | - | ~149 |

Mass Spectrometry (MS) is used to determine the molecular weight and fragmentation pattern of the compound. For Pyridine, 2-methyl-5-(1-methylethyl), the molecular weight is 135.21 g/mol . chemeo.com In electron ionization mass spectrometry (EI-MS), the molecule is expected to show a strong molecular ion peak (M⁺) at m/z = 135. A characteristic fragmentation pathway would involve the loss of a methyl group (•CH₃) from the isopropyl substituent to form a stable secondary benzylic-type carbocation, resulting in a prominent peak at m/z = 120.

Chromatographic Methods for Purity Assessment and Isolation (e.g., GC, LC-MS)

Chromatography is essential for separating Pyridine, 2-methyl-5-(1-methylethyl) from reaction mixtures or impurities and for quantifying its purity.

Gas Chromatography (GC) is a highly effective technique for analyzing volatile compounds like substituted pyridines. The purity of 2-methyl-5-(1-methylethyl)pyridine can be readily determined using a capillary column. nist.gov Retention indices (RI) are standardized measures used to identify compounds.

Table 2: Gas Chromatography Retention Indices for Pyridine, 2-methyl-5-(1-methylethyl)

| Column Type | Active Phase | Retention Index (I) |

| Non-polar | SPB-1 | 1083 |

| Polar | ||

| Data sourced from NIST and Cheméo. chemeo.comnist.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS) is a versatile technique for the analysis of pyridine derivatives, particularly in complex matrices or when dealing with less volatile compounds. researchgate.net For purity assessment, reversed-phase high-performance liquid chromatography (HPLC) is often employed. helixchrom.com Coupling HPLC with a mass spectrometer, typically using an electrospray ionization (ESI) source in positive ion mode, allows for both separation and confident identification based on mass-to-charge ratio. nih.govnih.gov Mixed-mode chromatography, which combines reversed-phase and ion-exchange mechanisms, can offer unique selectivity for separating polar, nitrogen-containing heterocycles. helixchrom.comnih.gov

X-ray Crystallography of Pyridine, 2-methyl-5-(1-methylethyl) Derivatives and Related Compounds

While Pyridine, 2-methyl-5-(1-methylethyl) is a liquid at standard conditions, X-ray crystallography of its solid derivatives and related compounds provides invaluable, definitive information on three-dimensional molecular structure, bond lengths, bond angles, and intermolecular interactions.

Table 3: Example Crystallographic Data for a Related Platinum(II) Complex with a 4-methylpyridine (B42270) Ligand

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| Pt-N Bond Length | ~2.1 Å |

| Dihedral Angle (Pyridine/Phenyl) | ~75.00° |

| Intermolecular Interactions | C-H···O, C-H···π |

| Data adapted from a study on platinacyclic complexes. nih.gov |

Advanced Analytical Methodologies for Complex Mixture Analysis

Analyzing Pyridine, 2-methyl-5-(1-methylethyl) in complex matrices, such as environmental samples, biological fluids, or flavor and fragrance compositions, requires advanced analytical techniques that offer enhanced resolution and sensitivity.

Comprehensive Two-Dimensional Gas Chromatography (GC×GC-MS) is a powerful technique for resolving co-eluting compounds in highly complex mixtures. shimadzu.com By using two columns with different separation mechanisms connected via a modulator, GC×GC achieves a significantly higher separation power than conventional one-dimensional GC. shimadzu.com This is particularly advantageous for identifying trace levels of the target analyte in a matrix containing hundreds of other components, as it spreads the peaks over a two-dimensional plane, minimizing overlaps and improving detection limits. shimadzu.com

Other advanced methods include specialized sample preparation techniques coupled with high-sensitivity detection. For trace analysis of pyridine compounds in aqueous or biological samples, methods may involve liquid-phase microextraction or derivatization to create a more easily detectable form of the analyte. nih.govnih.gov For example, derivatizing the pyridine nitrogen can enhance its ionization efficiency for LC-MS analysis or introduce an electron-capturing group for highly sensitive detection by GC with negative ion chemical ionization mass spectrometry. nih.govnih.gov These sophisticated approaches are critical for quantitative studies where the analyte is present at very low concentrations.

Computational Chemistry and Theoretical Studies of Pyridine, 2 Methyl 5 1 Methylethyl

Quantum Chemical Calculations

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule.

The electronic structure of a molecule is key to its chemical behavior. Frontier Molecular Orbital (FMO) theory is a critical component of this analysis, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of molecular stability and reactivity. A large gap suggests high stability and low reactivity, whereas a small gap indicates a molecule is more prone to chemical reactions.

For substituted pyridines, the positions and types of substituent groups significantly influence the energies of these frontier orbitals. In the case of Pyridine (B92270), 2-methyl-5-(1-methylethyl), the electron-donating alkyl groups (methyl and isopropyl) are expected to raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack compared to unsubstituted pyridine. The precise energies of HOMO, LUMO, and the energy gap would require specific DFT calculations. Such calculations on other pyridine derivatives have shown that these values are crucial for predicting reactivity. nih.gov

Table 1: Hypothetical Frontier Orbital Energies for Pyridine, 2-methyl-5-(1-methylethyl) based on DFT Calculations

| Parameter | Energy (eV) | Description |

|---|---|---|

| EHOMO | Value | Energy of the Highest Occupied Molecular Orbital; related to the ionization potential and electron-donating ability. |

| ELUMO | Value | Energy of the Lowest Unoccupied Molecular Orbital; related to the electron affinity and electron-accepting ability. |

| Energy Gap (ΔE) | Value | Difference between ELUMO and EHOMO; indicates chemical reactivity and kinetic stability. |

(Note: Specific values are not available in the searched literature and would require dedicated computational analysis.)

Conformational analysis involves identifying the most stable three-dimensional arrangements (conformers) of a molecule and the energy barriers between them. For Pyridine, 2-methyl-5-(1-methylethyl), the primary focus of conformational analysis would be the rotation around the single bond connecting the isopropyl group to the pyridine ring.

Theoretical calculations can map the potential energy surface by systematically rotating this bond. This process identifies energy minima, corresponding to stable conformers, and energy maxima, corresponding to transition states between them. The relative energies of the conformers determine their population at a given temperature. For the isopropyl group, different staggered conformations relative to the pyridine ring would likely represent the most stable arrangements, minimizing steric hindrance. Studies on similar substituted aromatic compounds show that these rotational barriers are typically low, allowing for rapid interconversion between conformers at room temperature. researchgate.net

Molecular Dynamics Simulations

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. This technique allows for the study of dynamic processes, such as how a molecule interacts with its environment, which is crucial for understanding its behavior in solution or in condensed phases.

MD simulations are particularly useful for studying how a solute molecule like Pyridine, 2-methyl-5-(1-methylethyl) interacts with solvent molecules, such as water. By simulating the compound in a box of solvent molecules, one can observe the formation of solvation shells and analyze the nature of the intermolecular interactions (e.g., hydrogen bonding, van der Waals forces).

Given its structure, Pyridine, 2-methyl-5-(1-methylethyl) would exhibit hydrophobic interactions due to its alkyl groups and potential hydrogen bonding between the nitrogen atom of the pyridine ring and protic solvents. MD simulations can quantify these interactions and provide insights into the solubility and distribution of the molecule in different environments. Furthermore, for pyridine-based systems, these simulations can explore tendencies for self-assembly or aggregation in solution, driven by forces like π-π stacking between the aromatic rings. mdpi.com

In the liquid state, the behavior of Pyridine, 2-methyl-5-(1-methylethyl) is governed by a complex interplay of intermolecular forces. MD simulations can elucidate the structure and dynamics of the pure liquid. By calculating radial distribution functions, simulations can reveal the average distances and coordination numbers between molecules, providing a picture of the liquid's local structure.

The primary intermolecular forces at play would be London dispersion forces, arising from the nonpolar alkyl groups, and dipole-dipole interactions due to the polar pyridine ring. The nitrogen atom's lone pair of electrons makes the ring a weak hydrogen bond acceptor. Analyzing the simulation trajectories allows for the calculation of bulk properties like density and diffusion coefficients, which can be compared with experimental data to validate the computational model. whiterose.ac.uk

Prediction of Reactivity and Selectivity in Pyridine, 2-methyl-5-(1-methylethyl) Chemistry

Computational chemistry can predict where and how a molecule is likely to react. For aromatic compounds like pyridine, a key question is the regioselectivity of electrophilic substitution. The electron-donating methyl and isopropyl groups activate the pyridine ring towards electrophilic attack.

Reactivity indices derived from quantum chemical calculations, such as Fukui functions or the distribution of molecular electrostatic potential (MEP), can predict the most likely sites for reaction. The MEP map visually indicates regions of electron richness (negative potential), which are susceptible to electrophilic attack, and regions of electron deficiency (positive potential). For Pyridine, 2-methyl-5-(1-methylethyl), the positions on the pyridine ring not occupied by substituents would be analyzed to determine their relative reactivity. The nitrogen atom itself is a site of high negative potential, making it prone to protonation or reaction with Lewis acids. Computational studies on other substituted pyridines have successfully predicted the outcomes of various reactions using these theoretical tools. mdpi.com

Table 2: Predicted Reactivity of Sites on the Pyridine Ring

| Ring Position | Substituent | Predicted Reactivity towards Electrophiles | Rationale |

|---|---|---|---|

| 2 | Methyl | - | The electron-donating effect of the methyl group activates the ring. |

| 3 | Hydrogen | Moderate | Activated by adjacent alkyl groups. |

| 4 | Hydrogen | High | Ortho and para positions relative to activating groups are typically favored. |

| 5 | Isopropyl | - | The electron-donating effect of the isopropyl group activates the ring. |

| 6 | Hydrogen | Moderate | Influenced by the ring nitrogen and the adjacent methyl group. |

(Note: This table is a qualitative prediction based on general principles of organic chemistry. Specific computational analysis is required for quantitative assessment.)

Pyridine, 2 Methyl 5 1 Methylethyl As a Building Block in Organic Synthesis

Utilization in Heterocyclic Compound Synthesis

Based on currently available scientific literature, specific examples of the direct utilization of Pyridine (B92270), 2-methyl-5-(1-methylethyl) in the construction of fused pyridine systems or its incorporation into multicomponent reactions are not extensively documented. General synthetic strategies for creating fused heterocycles often rely on foundational structures like aminopyridines or pyridine rings with reactive functional groups that can undergo cyclization reactions. nih.gov Similarly, multicomponent reactions (MCRs) for pyridine synthesis typically build the ring from acyclic precursors rather than using a pre-formed, substituted pyridine as a starting component. acsgcipr.org

Construction of Fused Pyridine Systems

The synthesis of fused pyridine heterocycles is a significant area of organic chemistry, leading to scaffolds with important applications in medicinal chemistry and material science. nih.gov Methodologies for creating these systems include intramolecular cyclizations, cycloaddition reactions, and transition-metal-catalyzed cross-coupling reactions followed by annulation. For a molecule like Pyridine, 2-methyl-5-(1-methylethyl) to be used in such a synthesis, it would typically first require functionalization, for example, by introducing reactive groups on the pyridine ring or the methyl substituent, to enable its participation in ring-forming reactions.

Incorporation into Multicomponent Reactions

Multicomponent reactions are highly efficient processes where three or more reactants combine in a single operation to form a complex product that incorporates most of the atoms of the starting materials. acsgcipr.org While many MCRs exist for the de novo synthesis of the pyridine ring itself, such as the Hantzsch pyridine synthesis, the role of a pre-substituted pyridine like 2-methyl-5-(1-methylethyl) as a substrate in MCRs is not well-established. Its involvement would likely depend on the reactivity of its substituents rather than the pyridine core itself.

Role in Ligand Design for Metal Complexes

The pyridine scaffold is a cornerstone in the design of ligands for coordination chemistry due to its robust aromatic nature and the availability of the nitrogen atom's lone pair for metal binding. The specific substitution pattern of Pyridine, 2-methyl-5-(1-methylethyl) offers a unique combination of electronic and steric properties that can be harnessed in the design of specialized ligands for catalysis and material science.

Chiral Ligand Architectures Incorporating Pyridine, 2-methyl-5-(1-methylethyl) Moieties

The development of chiral ligands is crucial for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds. Pyridine-containing scaffolds are frequently incorporated into successful chiral ligand families, such as Pyridine-oxazolines (PyOX) and aminophosphine (B1255530) ligands. rsc.orgresearchgate.net

While direct syntheses starting from Pyridine, 2-methyl-5-(1-methylethyl) are not prominently reported, its structure is suitable for elaboration into chiral architectures. For instance, the methyl group at the 2-position could be functionalized to introduce a chiral auxiliary. A common strategy involves the transformation of a methyl group into a methylene (B1212753) bridge connected to a chiral element, such as an oxazoline (B21484) or a phosphine (B1218219) group. The synthesis of chiral amino oxazoline ligands, for example, often begins with the reduction of amino acids, which are then cyclized to form the oxazoline ring attached to a heterocyclic core. nih.gov The isopropyl group at the 5-position, being sterically bulky, would remain as a key feature influencing the chiral environment created by the ligand.

Coordination Chemistry of Pyridine-based Ligands

In Pyridine, 2-methyl-5-(1-methylethyl), both the methyl and isopropyl groups are alkyl substituents, which are electron-donating through an inductive effect (+I). This effect increases the electron density on the pyridine ring and, consequently, on the nitrogen atom, making it a stronger Lewis base compared to unsubstituted pyridine. This enhanced basicity generally leads to stronger metal-ligand bonds. The coordination can result in various geometries, such as tetrahedral or octahedral, depending on the metal center and the presence of other ligands. wikipedia.org For example, four-coordinate palladium complexes with 2,5-disubstituted pyridines have been shown to adopt either cis or trans orientations depending on the co-ligands. nih.gov

Influence of Steric and Electronic Factors on Ligand Performance

The performance of a ligand in applications like catalysis is profoundly influenced by its steric and electronic profile. nih.gov For Pyridine, 2-methyl-5-(1-methylethyl), these factors are distinct and significant.

Electronic Effects: As noted, the two alkyl groups (methyl and isopropyl) are electron-donating. This enhances the σ-donor capacity of the pyridine nitrogen, strengthening its bond to a metal center. This can be advantageous in stabilizing metal complexes, particularly those with electron-deficient metal centers.

Steric Effects: The placement of substituents is crucial. The methyl group at the 2-position (α-position) provides steric bulk directly adjacent to the coordinating nitrogen atom. This steric hindrance can influence:

Coordination Number: It may prevent the coordination of multiple bulky ligands around a metal center, potentially favoring lower coordination numbers.

Catalytic Selectivity: In catalysis, this steric bulk can create a specific chiral pocket around the metal's active site, influencing the substrate's approach and thereby enhancing stereo- or regioselectivity.

Lability: Steric clash can sometimes lead to weaker or more labile ligand binding, which can be beneficial in catalytic cycles where ligand dissociation is a required step.

Synthesis of Advanced Organic Materials Precursors

The functionalization of Pyridine, 2-methyl-5-(1-methylethyl) provides a pathway to valuable monomers and precursors for advanced organic materials, which are integral to the development of next-generation electronics and photonics. A key strategy involves the transformation of the 2-methyl group into a polymerizable vinyl group, creating a vinylpyridine monomer. This process is analogous to the well-established synthesis of 2-vinylpyridine (B74390) from 2-methylpyridine (B31789), which typically involves a condensation reaction with formaldehyde (B43269) followed by dehydration of the resulting alcohol intermediate. wikipedia.orgchemicalbook.compatsnap.comgoogle.com

The resulting monomer, 5-isopropyl-2-vinylpyridine (B12969957), can then be polymerized to create polymers with tailored properties. The incorporation of the isopropyl group can influence the polymer's solubility, thermal stability, and morphological characteristics in the solid state. These properties are critical for applications in organic light-emitting diodes (OLEDs), organic solar cells, and other electronic devices. While direct polymerization of 5-isopropyl-2-vinylpyridine is a promising route, researchers are also investigating its use in copolymerization with other monomers to fine-tune the properties of the resulting materials.

Below is a table summarizing the potential synthesis of a vinylpyridine monomer from Pyridine, 2-methyl-5-(1-methylethyl) and its subsequent polymerization.

| Step | Reaction | Reactants | Product | Potential Application of Product |

|---|---|---|---|---|

| 1 | Condensation | Pyridine, 2-methyl-5-(1-methylethyl), Formaldehyde | 2-(5-isopropylpyridin-2-yl)ethanol | Intermediate |

| 2 | Dehydration | 2-(5-isopropylpyridin-2-yl)ethanol | 5-isopropyl-2-vinylpyridine | Monomer for polymerization |

| 3 | Polymerization | 5-isopropyl-2-vinylpyridine | Poly(5-isopropyl-2-vinylpyridine) | Advanced organic material |

Stereoselective Transformations Involving Pyridine, 2-methyl-5-(1-methylethyl) Frameworks

The pyridine framework is a common feature in chiral ligands used in asymmetric catalysis. The derivatization of Pyridine, 2-methyl-5-(1-methylethyl) offers the potential to create novel chiral ligands for stereoselective transformations. The strategic functionalization of the pyridine ring or its substituents can lead to the introduction of chiral centers, which are crucial for inducing enantioselectivity in chemical reactions.

One approach involves the C-H functionalization of the 2-methyl group, a reaction that has been explored for various 2-methyl azaarenes. esciencesspectrum.com This can be a starting point for introducing chiral auxiliaries or for building more complex chiral ligand structures. The presence of the isopropyl group at the 5-position can provide steric hindrance that may influence the conformational preferences of the resulting metal-ligand complexes, potentially enhancing stereocontrol in catalytic reactions.

While specific examples of chiral ligands derived directly from Pyridine, 2-methyl-5-(1-methylethyl) are not yet widely reported in the literature, the principles of ligand design suggest its potential. For instance, the synthesis of chiral 2,2'-bipyridine-diol ligands, which are effective in Fe(II)-catalyzed asymmetric reactions, often starts from substituted pyridines. rsc.org A similar synthetic strategy could be envisioned for the target molecule.

The table below outlines a conceptual pathway for the development and application of a chiral ligand derived from Pyridine, 2-methyl-5-(1-methylethyl).

| Step | Process | Description | Potential Outcome |

|---|---|---|---|

| 1 | Functionalization | Introduction of a chiral auxiliary or functional group onto the Pyridine, 2-methyl-5-(1-methylethyl) scaffold. | A novel chiral ligand precursor. |

| 2 | Ligand Synthesis | Further chemical modifications to create the final chiral ligand. | A new chiral ligand for asymmetric catalysis. |

| 3 | Complexation | Reaction of the chiral ligand with a suitable metal precursor. | A chiral metal catalyst. |

| 4 | Catalytic Application | Employment of the chiral catalyst in a stereoselective transformation (e.g., asymmetric hydrogenation, aldol (B89426) reaction). | Enantiomerically enriched products. |

The exploration of Pyridine, 2-methyl-5-(1-methylethyl) as a versatile building block is still in its early stages. However, the foundational principles of organic synthesis and catalyst design strongly suggest a promising future for this compound in the creation of advanced materials and in the development of new stereoselective methodologies. Further research into the functionalization and derivatization of this molecule is anticipated to unlock its full potential.

Catalytic Applications of Pyridine, 2 Methyl 5 1 Methylethyl and Its Derivatives

Metal-Catalyzed Reactions

Derivatives of 2-methyl-5-(1-methylethyl)pyridine are frequently employed as ligands that coordinate to a metal center, modifying its reactivity and selectivity. The pyridine (B92270) nitrogen atom acts as a strong σ-donor, while the substituents at the 2- and 5-positions provide a specific steric environment that can be crucial for catalytic performance.

Ethylene (B1197577) Oligomerization and Polymerization Catalysis

Pyridine-based ligands, particularly diimine derivatives, have been instrumental in the development of late transition metal catalysts for ethylene oligomerization and polymerization. Iron (Fe) and Cobalt (Co) complexes bearing 2,6-bis(imino)pyridyl ligands are highly active for these processes. unam.mx The substituents on the aryl rings of the imino groups are critical in determining the catalyst's activity and the properties of the resulting polymer or oligomers. unam.mx For instance, while Fe catalysts often show optimal activity with 2,3-dimethyl substituted aryl rings, Co catalysts are most active with methyl substituents in the 2- and 5-positions. unam.mx

Nickel (Ni) complexes with pyridine-imine ligands are also effective for ethylene oligomerization, valued for their thermal stability and strong chelating ability. doi.org These catalysts, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO), can achieve high activities, producing primarily linear α-olefins that follow a Schulz-Flory distribution. doi.orgresearchgate.net The structure of the ligand, including the steric hindrance around the metal center, significantly influences the molecular weight of the products, allowing for selective production of either high-molecular-weight polyethylene (B3416737) or shorter-chain oligomers. mdpi.com

Chromium (Cr) complexes featuring pyridine-phosphine ligands have been explored for the selective oligomerization of ethylene to valuable products like 1-hexene (B165129) and 1-octene. tue.nl The catalytic behavior of these systems is sensitive to reaction parameters such as solvent, ethylene pressure, and the ligand-to-metal ratio. Modifications to the phosphine (B1218219) substituents allow for fine-tuning of the ligand's steric and electronic properties, which in turn affects catalyst activity and product selectivity. tue.nl

Table 1: Performance of Pyridine-based Catalysts in Ethylene Oligomerization| Metal Center | Ligand Type | Co-catalyst | Key Products | Reported Activity | Reference |

|---|---|---|---|---|---|

| Nickel (Ni) | Pyridine-imine | MAO | C4 oligomers | Up to 23.70 × 10⁵ g/mol Ni·h | doi.org |

| Iron (Fe) | 2,6-bis(arylimino)pyridyl | MAO | Linear α-olefins | High activity | unam.mx |

| Chromium (Cr) | Pyridine-phosphine | MAO | 1-Hexene, 1-Octene | >98% selectivity for liquid fractions | tue.nl |

Asymmetric Catalysis Mediated by Chiral Pyridine-based Ligands

Chiral pyridine derivatives are powerful tools in asymmetric catalysis, where the creation of a single enantiomer of a chiral molecule is desired. The strategy often involves creating a "planar-chiral" heterocycle by complexing the pyridine ring to a metal and introducing substituents that break its symmetry. scispace.com These catalysts have proven effective in a range of reactions, including the kinetic resolution of secondary alcohols and enantioselective additions to ketenes. scispace.com

The modular synthesis of chiral ligands from readily available starting materials is a key advantage. For example, chiral 1,3-oxazolidine ligands, which can incorporate pyridine moieties, offer a rigid and sterically tunable structure. nih.gov These have been successfully applied as catalysts in asymmetric alkylations, cycloadditions, and aldol (B89426) reactions. nih.gov

Furthermore, chiral bifunctional organocatalysts that incorporate a pyridine N-oxide moiety have been used in asymmetric formal [3+3] annulation reactions. mdpi.com Depending on the structure of the catalyst, it is possible to obtain opposite enantiomers of the final product with moderate enantioselectivity. mdpi.com The development of such catalysts is crucial for synthesizing complex, stereochemically rich molecules. mdpi.commit.edu

Cross-Coupling Reactions Utilizing Pyridine-containing Catalysts

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction, are fundamental for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds. mdpi.com Pyridine derivatives are widely used as starting materials in these reactions due to their stability and availability. mdpi.com For instance, 5-bromo-2-methylpyridin-3-amine (B1289001) can be efficiently coupled with various arylboronic acids in the presence of a palladium catalyst like Pd(PPh₃)₄ to produce novel pyridine derivatives in good yields. mdpi.com

The pyridine ring itself can act as a directing group in transition metal-catalyzed C-H functionalization reactions. N-aryl-2-aminopyridines, for example, readily form stable complexes with metals like palladium, rhodium, and copper, facilitating direct and atom-economical cyclization and functionalization pathways to construct a variety of N-heterocycles. rsc.org The efficiency of these cross-coupling reactions can also be extended to include unactivated secondary alkylboron nucleophiles, which can couple with aryl chlorides with a high degree of stereochemical retention when appropriate trialkylphosphine ligands are used. nih.gov

Table 2: Examples of Cross-Coupling Reactions with Pyridine-containing Systems| Reaction Type | Catalyst/Metal | Pyridine Substrate Example | Coupling Partner | Product Type | Reference |

|---|---|---|---|---|---|

| Suzuki-Miyaura | Pd(PPh₃)₄ | 5-Bromo-2-methylpyridin-3-amine | Arylboronic acids | 5-Aryl-2-methylpyridin-3-amines | mdpi.com |

| C-H Functionalization | Palladium, Rhodium, etc. | N-aryl-2-aminopyridines | Internal | N-heterocycles | rsc.org |

| Stereospecific Alkyl-Aryl Coupling | Palladium | Aryl Chlorides | Secondary alkylboronic acids | Alkyl-substituted arenes | nih.gov |

Organocatalysis and Acid-Base Catalysis

Beyond metal-based systems, pyridine derivatives function as potent organocatalysts. Chiral pyridines, such as helically chiral azahelicenes, have been employed in asymmetric acyl transfer reactions for the kinetic resolution of racemic alcohols. researchgate.net In these reactions, the pyridine nitrogen acts as a nucleophilic catalyst.

The basicity of the pyridine nitrogen allows it and its derivatives to function as acid-base catalysts. In the vapor-phase oxidation of 2-methyl-5-ethylpyridine, the interaction between the pyridine base and acidic sites on a modified vanadium oxide catalyst surface increases the reactivity of the alkyl substituents, directing the oxidation pathways. ect-journal.kz Organocatalytic approaches have also been developed for the direct asymmetric functionalization of C(sp³)–H bonds in methylindoles using chiral biscinchona alkaloid catalysts, which can contain pyridine-like quinoline (B57606) cores. rsc.org The continuous development of organocatalysis aims to replace traditional organic solvents with greener alternatives, further enhancing the sustainability of these chemical transformations. mdpi.com

Mechanistic Aspects of Catalytic Cycles

Understanding the mechanistic pathways of catalytic cycles is crucial for improving catalyst performance. For pyridine-based catalysts in ethylene oligomerization, the mechanism involves the coordination of ethylene to the active metal center, insertion into the metal-alkyl bond, and subsequent β-hydride elimination to release the α-olefin and regenerate the catalyst. The structure of the pyridine ligand directly influences the rates of these elementary steps, thereby controlling polymer chain growth versus chain transfer.

In the context of electrocatalytic CO₂ reduction by Ruthenium-polypyridyl complexes, detailed voltammetric studies suggest multiple mechanistic pathways for the formation of the catalytically active species. rsc.org These pathways differ in the sequence of electrochemical (electron transfer) and chemical (ligand substitution, CO₂ binding) steps. rsc.org

Computational studies, often using Density Functional Theory (DFT), provide deep insights into reaction mechanisms. For instance, in the enzymatic cleavage of a pyridine ring by 2,5-dihydroxypyridine (B106003) dioxygenase, calculations revealed that the reaction involves the attack of an Fe(II)-superoxo species on the activated pyridine ring, followed by bond dissociation and ring-opening. nih.gov Such mechanistic explorations, which combine experimental kinetics, spectroscopy, and computational modeling, are essential for understanding the intricate interplay of factors that govern a catalyst's function. cardiff.ac.ukresearchgate.net

Catalyst Design and Optimization Strategies

The design and optimization of catalysts based on 2-methyl-5-(1-methylethyl)pyridine focus on the systematic modification of the ligand structure to control the steric and electronic environment of the active site. In ethylene oligomerization, for example, varying the substituents on the aryl groups of pyridine-diimine ligands can steer the reaction toward producing either short-chain oligomers or high-density polyethylene. unam.mx Bulky ortho-substituents on the aryl rings can increase the molecular weight of the resulting polymer by sterically hindering the chain termination pathways. mdpi.com

In asymmetric catalysis, catalyst design involves creating a well-defined chiral pocket around the active site. This is achieved by introducing chiral centers into the ligand backbone or by creating planar chirality, as seen in metal-complexed DMAP derivatives. scispace.com The goal is to maximize the energetic difference between the transition states leading to the two possible enantiomeric products.

Optimization strategies also involve tuning reaction conditions such as temperature, pressure, solvent, and the choice of co-catalyst or additives. In chromium-catalyzed ethylene oligomerization, the choice of solvent between toluene (B28343) and methylcyclohexane (B89554) was found to have a pronounced influence on catalytic activity. tue.nl For cross-coupling reactions, the selection of the base and ligand is critical; using a different base can, in some cases, completely shut down the reaction. nih.gov A systematic, multi-parameter approach, often aided by kinetic modeling and high-throughput screening, is essential for identifying the optimal catalyst and conditions for a specific transformation.

Advanced Reaction Mechanisms and Kinetics of Pyridine, 2 Methyl 5 1 Methylethyl Transformations

Elucidation of Elementary Steps in 2-Methyl-5-ethylpyridine (MEP) Reactions

The synthesis and transformation of 2-methyl-5-ethylpyridine (MEP) involve complex reaction networks. The most common industrial production method is a variation of the Chichibabin pyridine (B92270) synthesis, which involves the condensation of aldehydes with ammonia (B1221849). researchgate.net

Synthesis of MEP: The reaction mechanism for MEP formation has been extensively studied, though it remains a subject of discussion. The commonly proposed schemes involve several elementary steps:

Aldimine Formation: The initial step is the reaction of acetaldehyde (B116499) and ammonia to produce aldimine (CH3CHNH). researchgate.net

Oligomerization: The highly reactive aldimine molecule undergoes dimerization and trimerization through a series of consecutive aldol-type reactions. researchgate.net

Cyclization: At a sufficient chain length, the oligomer undergoes a critical cyclization step to form the pyridine ring skeleton. The precise mechanism of this step is not fully elucidated but is key to understanding the reaction's selectivity towards MEP. researchgate.net

An alternative synthesis route utilizes acetaldehyde ammonia trimer (AAT) as a feedstock, which decomposes to form the crucial aldimine intermediate. researchgate.net

Oxidative Conversion of MEP: The vapor-phase oxidation of MEP on modified vanadium oxide catalysts has been investigated to produce valuable chemicals like nicotinic acid. The elementary steps in this process are influenced by reaction conditions, particularly the presence of water.

Initial Oxygen Attack: At low conversion rates, the predominant reaction is the attack of oxygen on the methyl group at the 2-position, leading to products like pyridine-2-aldehyde and di(5-ethyl)-2-pyridil. researchgate.net

Intermediate Formation: Intermediates such as 2-methyl-5-acetylpyridine and 3-acetylpyridine (B27631) have been identified, indicating that oxygen can attack both alkyl groups. researchgate.netect-journal.kz

Role of Surface Acidity: The presence of steam increases the acidity of the catalyst surface. The interaction between the pyridine's nitrogen atom and these acid sites significantly enhances the reactivity of the substituent in the 2-position, leading to its oxidative elimination and altering the product distribution. researchgate.netect-journal.kz

A simplified reaction scheme for the oxidative conversion of MEP is presented below:

Table 1: Proposed Elementary Routes in MEP Oxidation| Reactant | Primary Intermediate(s) | Secondary Product(s) | Final Product(s) |

|---|

Transition State Analysis and Reaction Energetics

Transition state analysis provides fundamental insights into the energy barriers and geometries of reacting species as they transform from reactants to products. While specific transition state calculations for MEP transformations are not widely published, the principles are based on mapping the potential energy surface of a reaction.

The activation energy (Ea), which is the energy difference between the reactants and the transition state, is a critical parameter. For complex reactions like MEP synthesis, computational chemistry methods such as Density Functional Theory (DFT) are employed to calculate the energies of intermediates and transition states.

For instance, in the thermal decomposition of analogous heterocyclic compounds, the energy barriers for various bond-breaking and rearrangement steps are calculated to determine the most likely reaction pathways. H-addition reactions to the ring, followed by β-scission, are common transformation pathways with distinct energy barriers for each step. mdpi.com The reaction channel with the lowest energy barrier represents the most kinetically favorable pathway.

Table 2: Conceptual Reaction Energetics for a Hypothetical MEP Transformation Step

| Reaction Step | Reactant(s) | Transition State (TS) | Product(s) | Activation Energy (Ea) (kcal/mol) | Reaction Enthalpy (ΔH) (kcal/mol) |

|---|---|---|---|---|---|

| C-H Bond Cleavage (Methyl Group) | MEP | [MEP-H]‡ | Pyridylethyl-methyl radical + H• | High | Endothermic |

| C-C Bond Cleavage (Ethyl Group) | MEP | [MEP-CH3]‡ | Pyridyl-methyl radical + •CH3 | Higher | Endothermic |

| Ring Opening | MEP | [Open-Ring]‡ | Acyclic intermediate | Very High | Endothermic |

Note: This table is illustrative and presents conceptual energy values typical for such organic transformations.

Kinetic Isotope Effects in Pyridine, 2-methyl-5-(1-methylethyl) Chemistry

The kinetic isotope effect (KIE) is a powerful tool for elucidating reaction mechanisms by measuring the change in reaction rate when an atom in a reactant is replaced with one of its isotopes. wikipedia.org This effect arises primarily from the difference in zero-point vibrational energies between bonds involving light and heavy isotopes; a bond to a heavier isotope is stronger and requires more energy to break. libretexts.orggoogle.com

Primary KIE: A primary KIE is observed when the bond to the isotopically labeled atom is broken or formed in the rate-determining step of the reaction. For C-H bond cleavage, substituting hydrogen (¹H) with deuterium (B1214612) (²H or D) can lead to a significant rate decrease, with kH/kD values typically ranging from 2 to 8. princeton.edu

Secondary KIE: A secondary KIE occurs when the isotopic substitution is at a position remote from the bond being broken. These effects are smaller (kH/kD ≈ 0.8–1.4) but provide valuable information about changes in hybridization or steric environment at the transition state. wikipedia.org

Table 3: Typical Kinetic Isotope Effect Values and Their Mechanistic Implications

| KIE Type | Typical kH/kD Value | Mechanistic Implication |

|---|---|---|

| Primary | > 2 | C-H bond is broken in the rate-determining step. |

| Secondary (α) | ~1.0-1.25 | Change in hybridization from sp³ to sp² at the α-carbon in the transition state. |

| Secondary (α) | ~0.8-1.0 | Change in hybridization from sp² to sp³ at the α-carbon in the transition state. |

| Inverse | < 1 | A bond to the isotope becomes stiffer in the transition state compared to the reactant. |

Source: Adapted from general principles of kinetic isotope effects. wikipedia.orgicm.edu.pl

Reaction Rate Studies and Kinetic Modeling

Kinetic modeling is essential for understanding and optimizing chemical processes. For the synthesis of MEP from acetaldehyde ammonia trimer (AAT) and paraldehyde (B1678423), a kinetic model has been developed based on experimental data. rsc.orgresearchgate.net This model is crucial for process intensification and evaluating different reaction routes. rsc.org

The model development involves:

Systematic Investigation: The kinetics are studied systematically, often using operando spectroscopy to monitor reactant and product concentrations over time. rsc.org

Parameter Identification: A Design of Experiments (DoE) approach is used to identify the most influential parameters on the reaction course. For MEP synthesis, temperature and the concentrations of reactants and promoters (like ammonium (B1175870) acetate) were found to be the most decisive parameters. researchgate.netresearchgate.net

Model Formulation: A reaction model involving the main reactions is constructed. For MEP synthesis, a model with four main reactions was sufficient to describe the formation of MEP and key side products. rsc.org

The model incorporates the effects of reactant concentration, temperature, and promoter concentration on the reaction rates. This allows for the prediction of product yields and selectivities under various operating conditions, facilitating reactor design and process optimization.

Table 4: Key Parameters Influencing MEP Synthesis Rate and Yield

| Parameter | Effect on MEP Yield | Observation |

|---|---|---|

| Temperature | Significant | Higher temperatures generally increase the reaction rate, but may also promote side reactions. An optimal temperature range exists for maximizing yield. researchgate.net |

| Reactant Concentration | Significant | Influences the rate of the main reaction and the formation of oligomeric by-products. researchgate.net |

| Promoter Concentration | Significant | The concentration of the acid promoter (e.g., ammonium acetate) is critical for achieving high yields. researchgate.net |

| Feeding Rate (Semi-batch) | Moderate | Affects the residence time and concentration profile within the reactor, thereby influencing selectivity. researchgate.net |

Source: Based on findings from Design of Experiments (DoE) studies. researchgate.net

Future Directions and Emerging Research Avenues for Pyridine, 2 Methyl 5 1 Methylethyl

Integration with Artificial Intelligence and Machine Learning in Synthesis Design

The synthesis of substituted pyridines, while well-established, often involves multi-step processes that can be resource-intensive. Artificial Intelligence (AI) and Machine Learning (ML) are emerging as powerful tools to revolutionize synthetic organic chemistry. rjptonline.orgnih.gov For Pyridine (B92270), 2-methyl-5-(1-methylethyl), these computational approaches can be pivotal in designing more efficient and sustainable synthetic routes.

ML models can be trained on vast datasets of known chemical reactions to predict the outcomes of novel transformations. acs.orgresearchgate.net This predictive power can help chemists identify the most promising synthetic pathways, minimizing trial-and-error experimentation. rjptonline.org For instance, AI platforms can analyze various potential starting materials and reagents to propose optimized reaction conditions, such as temperature, pressure, and catalyst choice, for the synthesis of 2-methyl-5-isopropylpyridine. google.com Data-driven synthesis planning programs are being developed to not only suggest retrosynthetic disconnections but also to validate the proposed steps by predicting potential side products and reaction yields. nih.govmit.edu

Furthermore, ML algorithms can accelerate the discovery of entirely new synthetic methods. By identifying patterns in reactivity that may not be obvious to human chemists, AI can guide the design of novel catalytic systems or reaction sequences for constructing the 2-methyl-5-isopropylpyridine scaffold. nips.cc This integration of AI promises to reduce the time and cost associated with synthesizing this and other complex pyridine derivatives.

Table 1: Potential AI/ML Applications in the Synthesis of Pyridine, 2-methyl-5-(1-methylethyl)

| Application Area | AI/ML Tool | Potential Impact |

|---|---|---|

| Route Design | Retrosynthesis Algorithms | Rapidly generates and ranks multiple synthetic pathways. |

| Reaction Optimization | Predictive Models | Forecasts reaction yields and optimal conditions, reducing experimental workload. researchgate.net |

| Catalyst Discovery | High-Throughput Screening | Identifies novel catalysts for more efficient and selective transformations. |

| Novel Reactivity | Pattern Recognition | Uncovers new reaction types applicable to pyridine synthesis. nips.cc |

Exploration of Novel Reactivity Patterns